molecular formula C8H15N3 B1320225 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine CAS No. 90206-23-8

1-sec-Butyl-3-methyl-1H-pyrazol-5-amine

Cat. No. B1320225
CAS RN: 90206-23-8
M. Wt: 153.22 g/mol
InChI Key: HTSBOHCPDGPFAJ-UHFFFAOYSA-N
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Description

The compound 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 3-tert-butyl-1,5-diaminopyrazole was accomplished by N-amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid, resulting in good regiochemical control . This method demonstrates the potential for synthesizing substituted pyrazoles, which could be further modified to produce compounds like 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be quite complex, as evidenced by the compound 4-{(Z)-(sec-Butylamino)(phenyl)methylene}-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which features dihedral angles between the pyrazolone ring and phenyl rings, as well as a disordered sec-butylamino group . These structural features are crucial as they can influence the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, the reaction of 3-tert-butyl-1,5-diaminopyrazole with electrophiles such as acetic anhydride and aromatic aldehydes occurs at the amino groups without cyclization . Additionally, reactions with carbon disulfide and alkylation under basic conditions can lead to the formation of pyrazolo[1,5-b]1,2,4-triazole, a useful photographic magenta coupler . These reactions highlight the versatility of pyrazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of an intramolecular N—H⋯O hydrogen bond and weak intermolecular C—H⋯O and C—H⋯N hydrogen bonds contribute to the solid-state stability of the compound 4-{(Z)-(sec-Butylamino)(phenyl)methylene}-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . These properties are important for understanding the behavior of these compounds under different conditions and for their potential applications.

Scientific Research Applications

Synthesis and Structural Characterization

1-sec-Butyl-3-methyl-1H-pyrazol-5-amine and its derivatives have been extensively studied for their efficient synthesis and structural characterization. For example, a study reported an efficient one-pot two-step synthesis of a related compound, demonstrating the compound's ease of synthesis and potential for creating valuable pyrazole derivatives (Becerra, Rojas, & Castillo, 2021). Another research focused on the synthesis and characterization of pyrazole derivatives, providing insights into the molecular structure and spectral analysis of these compounds (Titi et al., 2020).

Nonlinear Optical Properties

Research has also delved into the nonlinear optical properties of pyrazole derivatives. A study explored the synthesis and characterization of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, revealing its potential in the field of nonlinear optics due to its intramolecular charge transfer capabilities (Tamer et al., 2016).

Catalytic Applications

These compounds also have applications in catalysis. One study reported pyrazolyl compounds used in the synthesis of zinc complexes, which were then applied as catalysts for the copolymerization of CO2 and cyclohexene oxide (Matiwane, Obuah, & Darkwa, 2020). This highlights their utility in environmental chemistry and material science.

Pharmaceutical Applications

In the pharmaceutical domain, these compounds have shown promise as well. A study explored the synthesis and insecticidal activity of novel pyrazole derivatives, indicating their potential use in pest control (Ohno et al., 2010).

Chemical Reactivity Studies

Research has also focused on understanding the chemical reactivity of pyrazole derivatives. An investigation into the reactivity of 1H-pyrazol-5-amines with different reagents revealed novel pathways to pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, contributing to the field of organic chemistry (Koyioni et al., 2014).

Safety And Hazards

1-sec-Butyl-3-methyl-1H-pyrazol-5-amine is classified as Acute Tox. 3 Oral . It has a hazard statement of H301, which means it is toxic if swallowed . The precautionary statements P301 + P310 indicate that if swallowed, one should immediately call a poison center or doctor .

properties

IUPAC Name

2-butan-2-yl-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-4-7(3)11-8(9)5-6(2)10-11/h5,7H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSBOHCPDGPFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599114
Record name 1-(Butan-2-yl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-sec-Butyl-3-methyl-1H-pyrazol-5-amine

CAS RN

90206-23-8
Record name 3-Methyl-1-(1-methylpropyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90206-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Butan-2-yl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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